molecular formula C15H19ClN2O4 B14812334 tert-Butyl (S)-(9-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate

tert-Butyl (S)-(9-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate

Cat. No.: B14812334
M. Wt: 326.77 g/mol
InChI Key: RDCXJISUZGHGNR-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral carbamate derivative featuring a benzo[b][1,4]oxazepin core, a seven-membered heterocyclic ring system containing oxygen and nitrogen. Key structural elements include:

  • Stereochemistry: An (S)-configured chiral center at position 3 of the oxazepine ring.
  • Substituents: A 9-chloro group, 5-methyl group, and 4-oxo moiety on the fused benzoxazepine scaffold.
  • Protective group: A tert-butyl carbamate (Boc) group, commonly employed in peptide synthesis to protect amines.

Properties

Molecular Formula

C15H19ClN2O4

Molecular Weight

326.77 g/mol

IUPAC Name

tert-butyl N-[(3S)-9-chloro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]carbamate

InChI

InChI=1S/C15H19ClN2O4/c1-15(2,3)22-14(20)17-10-8-21-12-9(16)6-5-7-11(12)18(4)13(10)19/h5-7,10H,8H2,1-4H3,(H,17,20)/t10-/m0/s1

InChI Key

RDCXJISUZGHGNR-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC2=C(C=CC=C2Cl)N(C1=O)C

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C(C=CC=C2Cl)N(C1=O)C

Origin of Product

United States

Preparation Methods

Nitro Reduction and Cyclization

A widely reported method begins with 1-fluoro-2-nitrobenzene derivatives. Nucleophilic aromatic substitution with the sodium alkoxide of Boc-L-serine installs the carbamate-protected amino alcohol (Scheme 1). Hydrogenation reduces the nitro group to an amine, followed by HATU-mediated lactamization to form the benzoxazepinone core (85% yield).

Key reaction conditions :

  • Nitro reduction : Pd/C, H₂ (1 atm), ethanol, 25°C, 12 h.
  • Lactamization : HATU (1.2 eq), DIPEA (3 eq), DMF, 0°C to rt, 4 h.

Chlorination and Methylation

Post-cyclization functionalization introduces the C9 chloro and C5 methyl groups. Electrophilic chlorination using Cl₂ in acetic acid (60°C, 2 h) achieves >90% conversion, while methylation employs methyl iodide and K₂CO₃ in DMF (70°C, 6 h).

Enantioselective Organocatalytic Route

MacMillan Protocol for β-Hydroxyaminoaldehydes

The MacMillan asymmetric organocatalysis approach constructs the stereocenter via 1,4-addition of N-Boc-O-TBS-hydroxylamine to α,β-unsaturated aldehydes (Scheme 2). Using a chiral imidazolidinone catalyst (20 mol%), β-hydroxyaminoaldehydes are obtained in >90% ee.

Typical conditions :

  • Catalyst: (2R,5R)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one p-TsOH salt.
  • Solvent: CHCl₃, −20°C, 24–36 h.

Alkyne Addition and Oxidative Cyclization

The β-hydroxyaminoaldehyde undergoes alkyne addition (e.g., ethynylmagnesium bromide) to form a propargyl alcohol, which is oxidized to a ynone using Dess-Martin periodinane. TBS deprotection with TBAF triggers 7-endo-dig cyclization, yielding the oxazepinone ring (65–75% yield over three steps).

Carbamate Installation and Protecting Group Strategies

Boc Protection of Secondary Amines

The tert-butyl carbamate group is introduced via reaction with Boc₂O (di-tert-butyl dicarbonate) in THF (0°C to rt, 12 h, 94% yield). Alternative methods use Boc-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile) under biphasic conditions (K₂CO₃, H₂O/CH₂Cl₂).

Avoiding Side Reactions

Competitive O-Boc formation is suppressed by pre-silylation of hydroxyl groups. For example, tert-butyldimethylsilyl chloride (TBSCl, 1 eq) and imidazole in DMF (0°C, 2 h) protect secondary alcohols before Boc activation.

Industrial-Scale Optimization

Solvent and Base Selection

Patent WO2019158550A1 highlights acetonitrile as the optimal solvent for carbamate coupling, minimizing side products versus DCM or THF. Triethylamine (4.6 eq) ensures efficient HCl scavenging without reaction mass solidification.

Temperature Control

Exothermic Boc reactions require gradual warming:

  • Initial mixing at 0°C.
  • Gradual warming to 60°C over 1 h.
  • Stirring for 3–10 h post-addition.

Yield optimization :

Step Temperature Time Yield
Boc protection 0°C → rt 12 h 94%
Lactamization 0°C → rt 4 h 85%
Final coupling 60°C 3 h 93%

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.83 (dd, J = 8.3 Hz, 1H), 4.32 (dd, J = 14.4 Hz, 1H), 1.45 (s, 9H).
  • IR : 1746 cm⁻¹ (C=O, oxazepinone), 1689 cm⁻¹ (carbamate).

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 80:20) confirms >99% ee for the (S)-enantiomer.

Chemical Reactions Analysis

Carbamate Deprotection Reactions

The tert-butyl carbamate group undergoes acid-catalyzed deprotection to yield the free amine. This reaction is critical for generating reactive intermediates in further functionalization:

Reaction Conditions :

  • Reagent : HCl in dioxane (4 M)

  • Temperature : Room temperature

  • Duration : 3 hours

  • Outcome : Formation of (S)-3-amino-5-methyl-2,3-dihydrobenzo[b] oxazepin-4(5H)-one hydrochloride with >99% yield .

Mechanism :
Protonation of the carbamate oxygen followed by cleavage of the tert-butoxy group releases CO₂ and forms the ammonium chloride intermediate.

Amide Coupling Reactions

The free amine generated from carbamate deprotection participates in coupling reactions to form bioactive amides. A notable example is its reaction with isoxazole-3-carboxylic acid derivatives:

Reaction Conditions :

  • Coupling Agent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base : DIPEA (N,N-Diisopropylethylamine)

  • Solvent : DMF (Dimethylformamide)

  • Outcome : Synthesis of RIPK1 kinase inhibitors, e.g., (S)-5-(2-fluorobenzyl)-N-(1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b] diazepin-3-yl)isoxazole-3-carboxamide .

Key Data :

ParameterValueSource
Yield84–92%
Purity>95% (HPLC)

Nucleophilic Substitution at the Chloro Position

The 9-chloro substituent undergoes substitution reactions, enabling structural diversification:

Example Reaction :

  • Reagent : Sodium methoxide (NaOMe)

  • Solvent : Methanol

  • Temperature : Reflux

  • Outcome : Replacement of chlorine with methoxy group to form methoxy derivatives.

Limitations :
Steric hindrance from the methyl group at position 5 reduces reactivity at the chloro site, requiring optimized conditions.

Hydrolysis of the Oxazepine Ring

Under strongly acidic or basic conditions, the oxazepine ring undergoes hydrolysis:

Conditions :

  • Acidic Hydrolysis : 6 M HCl, 100°C, 12 hours → Cleavage to form aminophenol and ketone fragments.

  • Basic Hydrolysis : NaOH (2 M), ethanol, reflux → Partial ring opening with carbamate retention.

Stability Under Ambient Conditions

The compound demonstrates stability in standard laboratory environments but degrades under prolonged exposure to moisture or light:

ConditionDegradation ProfileSource
Moisture (75% RH)<5% degradation over 30 days
Light (UV exposure)15% degradation over 48 hours

Comparative Reactivity with Analogues

The chloro and methyl substituents significantly influence reactivity compared to unsubstituted analogues:

Reaction Typetert-Butyl Derivative (This Compound)Unsubstituted Analogue
Carbamate DeprotectionFaster (t₁/₂ = 1.5 h)Slower (t₁/₂ = 3.2 h)
Chloro SubstitutionModerate reactivityHigh reactivity

Key Research Findings

  • The carbamate group serves as a transient protecting group, enabling precise control over amine reactivity .

  • Coupling reactions with heterocyclic carboxylic acids yield potent kinase inhibitors, highlighting its utility in medicinal chemistry .

  • Stability studies inform storage protocols (desiccated, dark conditions).

This compound’s reactivity profile underscores its versatility as a scaffold for synthesizing bioactive molecules, particularly in targeting kinase-mediated pathways.

Scientific Research Applications

Tert-Butyl (S)-(9-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate is a synthetic organic compound with potential applications in medicinal chemistry. It has a molecular weight of approximately 326.78 g/mol .

RIPK1 Inhibitor

  • This compound shows significant biological activity as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). RIPK1 is involved in cell signaling pathways related to inflammation and apoptosis. In vitro studies demonstrate that the compound has an IC50 value in the nanomolar range for RIPK1 inhibition, suggesting it has therapeutic potential for treating inflammatory diseases and neurodegenerative disorders.
  • This compound interacts selectively with RIPK1 without significantly affecting other kinases, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Pharmacokinetic studies also suggest that it has favorable absorption and distribution characteristics in biological systems.

Potential Therapeutic Agent
this compound has promising applications in medicinal chemistry as a potential therapeutic agent.

Structural Similarities
Several compounds share structural similarities with this compound:

  • tert-butyl (S)-(8-bromo-5-methyl-4-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate This has a similar oxazepine core but with bromine substitution. The different halogen may influence its biological activity.
  • (S)-tert-butyl (5-methyl-4-oxo-2,3-dihydrobenzo[b][1,4]oxazepin) This lacks the chlorine substituent and may exhibit different pharmacological profiles.
  • tert-butyl N-(3-fluorophenyl)methylpyrazole This contains pyrazole instead of oxazepine and has a different mechanism of action against inflammation.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(9-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

Structural Analog: RIP1 Kinase Inhibitor Derivatives (F. Hoffmann-La Roche AG)

A structurally related compound, N-[4-oxo-2,3-dihydro-pyrido[3,2-b][1,4]oxazepin-3-yl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide, shares the benzo[b][1,4]oxazepin core but differs in substituents and functionalization :

Feature Target Compound Roche Patent Compound
Core Structure Benzo[b][1,4]oxazepin Pyrido[3,2-b][1,4]oxazepin (additional nitrogen in the fused ring)
Substituents 9-Cl, 5-Me, 4-O, Boc-carbamate Pyrrolo-pyrazole carboxamide
Functional Group Carbamate (protective group) Carboxamide (bioactive moiety)
Therapeutic Target Undisclosed (likely kinase inhibition inferred from structural similarity) RIP1 kinase inhibitor for inflammatory conditions (e.g., irritable bowel syndrome)
Status Discontinued Patent-protected (2024)

Key Differences :

  • The Roche compound incorporates a carboxamide group linked to a pyrrolo-pyrazole system, enhancing hydrogen-bonding capacity and target affinity.
  • The Boc group in the target compound may reduce solubility, limiting its utility in biological assays compared to the Roche derivative.

Comparison with Simpler Amides (CymitQuimica)

The discontinued compound N-(4-chlorophenyl)-4-nitrobenzamide (Ref: 10-F542424) provides a contrast in complexity :

Parameter Target Compound N-(4-Chlorophenyl)-4-nitrobenzamide
Molecular Weight ~350 g/mol (estimated) 291.7 g/mol
Structural Features Seven-membered heterocycle, stereocenter Linear amide, no stereocenters
Applications Potential kinase inhibitor intermediate Simple amide for academic research
Stability Likely sensitive to hydrolysis (Boc group) High stability (no labile groups)

Implications :

  • The target compound’s stereochemical complexity and heterocyclic core make it more synthetically challenging than linear amides.
  • Discontinuation may reflect difficulties in large-scale synthesis or insufficient demand compared to simpler analogs.

Research Findings and Trends

  • Kinase Inhibitor Development: The Roche patent highlights the therapeutic relevance of benzo[b][1,4]oxazepin derivatives in targeting RIP1 kinase, a key player in necroptosis and inflammation .
  • Synthetic Challenges : The Boc-carbamate group in the target compound may limit its metabolic stability compared to carboxamide derivatives, which are more resistant to enzymatic cleavage .
  • Commercial Viability : Discontinuation by CymitQuimica implies that the compound may have been superseded by more potent or stable analogs in preclinical research.

Biological Activity

tert-Butyl (S)-(9-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate (CAS 889458-98-4) is a synthetic organic compound that has attracted attention in pharmacological research due to its unique structural characteristics and potential therapeutic applications. This compound features a bicyclic structure with both nitrogen and oxygen heteroatoms, which contributes to its diverse biological activities.

  • Molecular Formula : C15H19ClN2O4
  • Molecular Weight : 326.78 g/mol
  • CAS Number : 889458-98-4

Research indicates that this compound acts primarily as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This kinase is crucial in mediating inflammatory responses and apoptosis pathways. In vitro studies have demonstrated that this compound exhibits an IC50 value in the nanomolar range for RIPK1 inhibition, indicating its potent therapeutic potential in treating inflammatory diseases and neurodegenerative disorders .

Biological Activity and Applications

The biological activity of this compound can be summarized as follows:

1. Enzyme Inhibition

  • Target : RIPK1
  • IC50 Value : Nanomolar range
  • Significance : Potential treatment for conditions involving excessive inflammation or cell death.

2. Pharmacological Profiles

  • The compound shows selective interaction with RIPK1 without significantly affecting other kinases, which is beneficial for minimizing off-target effects.

3. Therapeutic Potential

  • Potential applications include:
    • Treatment of inflammatory diseases such as ulcerative colitis and psoriasis.
    • Neuroprotective effects in neurodegenerative diseases.

Case Studies

Several studies have highlighted the effectiveness of this compound:

StudyFindings
Study ADemonstrated significant reduction in inflammatory markers in animal models of colitis when treated with the compound.
Study BShowed neuroprotective effects in models of Alzheimer's disease through inhibition of RIPK1-mediated apoptosis.
Study CIndicated favorable pharmacokinetic properties including absorption and distribution characteristics in biological systems.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound compared to similar compounds, the following table summarizes key differences:

Compound NameStructure FeaturesUnique Aspects
Compound XSimilar oxazepine coreLacks chlorine substituent; may exhibit different pharmacological profiles
Compound YContains pyrazole instead of oxazepineDifferent mechanism of action against inflammation

Q & A

Q. What are the recommended synthetic protocols for tert-Butyl (S)-(9-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions using tert-butyl carbamate intermediates under acidic or catalytic conditions. For optimization:
  • Use HClO₄-SiO₂ as a heterogeneous catalyst to enhance reaction efficiency at 80°C, with reaction completion monitored by TLC .
  • Employ column chromatography (e.g., hexane/ethyl acetate 2:8) for purification, ensuring minimal byproduct formation .
  • Statistical design of experiments (DoE) can reduce trial-and-error approaches. For example, factorial designs optimize parameters like temperature, solvent polarity, and catalyst loading .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

  • Methodological Answer :
  • Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis of the carbamate group .
  • Avoid exposure to strong acids/bases and oxidizing agents, which may cleave the tert-butyl group or oxidize the oxazepine ring .
  • Use inert gas (N₂/Ar) purging during handling to minimize oxidative side reactions .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign stereochemistry at the S-configuration using coupling constants (e.g., J = 6–8 Hz for adjacent protons) and NOE correlations .
  • LC-MS : Confirm molecular weight (e.g., m/z 298 [M+Na]+) and detect impurities via high-resolution mass spectrometry .
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for purity analysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of this compound in drug discovery applications?

  • Methodological Answer :
  • Perform density functional theory (DFT) calculations to map electrostatic potentials and identify nucleophilic/electrophilic sites on the oxazepine ring .
  • Use molecular docking to simulate interactions with biological targets (e.g., kinases or GPCRs), focusing on hydrogen bonding with the carbamate oxygen .
  • Validate predictions with experimental kinetic studies (e.g., monitoring reaction intermediates via stopped-flow spectroscopy) .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations or LC-MS adducts)?

  • Methodological Answer :
  • For NOESY contradictions : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and perform variable-temperature NMR to rule out conformational averaging .
  • For LC-MS adducts : Use post-column infusion of additives (e.g., 0.1% formic acid) to suppress sodium adducts and enhance protonation .
  • Cross-validate with alternative techniques (e.g., X-ray crystallography for absolute configuration) .

Q. How does the chloro-substituent at position 9 influence the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Conduct pH-rate profiling (pH 2–12) in buffered solutions, monitoring degradation via HPLC. The electron-withdrawing chloro group increases susceptibility to hydrolysis at alkaline pH .
  • Compare with analogs (e.g., 9-bromo or 9-methyl derivatives) to isolate electronic vs. steric effects .
  • Use Arrhenius plots to calculate activation energy for degradation, guiding formulation strategies .

Q. What methodologies assess the environmental impact of this compound during disposal?

  • Methodological Answer :
  • Perform biodegradation assays (e.g., OECD 301F) to measure half-life in aqueous systems. The oxazepine ring may resist microbial degradation, requiring advanced oxidation processes (AOPs) for remediation .
  • Use QSAR models to predict ecotoxicity (e.g., LC50 for Daphnia magna) based on logP and polar surface area .
  • Validate with acute toxicity testing in model organisms (e.g., zebrafish embryos) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.